4-Amino-2,2,6,6-tetramethylpiperidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-2,2,6,6-tetramethylpiperidine involves several key methods, including solid-phase synthesis techniques which allow for the incorporation of this compound into peptides using Fmoc chemistry. This approach demonstrates its utility in creating complex molecular structures with precise control over the compound's placement within peptide sequences (Martin et al., 2001). Additionally, the compound has been synthesized through reactions involving nitroxide spin-labeling and achiral Cα-tetrasubstituted α-amino acids, showcasing its versatility and importance in chemical synthesis (Toniolo et al., 1998).
Molecular Structure Analysis
The molecular structure of 4-Amino-2,2,6,6-tetramethylpiperidine has been extensively analyzed, revealing its effectiveness as a β-turn and 310/α-helix inducer in peptides. This functionality is attributed to its rigid structure, which also makes it an excellent electron spin resonance probe and fluorescence quencher. These characteristics are crucial for its application in material science and biochemistry, providing insights into molecular dynamics and interactions (Toniolo et al., 1998).
Chemical Reactions and Properties
4-Amino-2,2,6,6-tetramethylpiperidine participates in various chemical reactions, including its use in the synthesis of spin-labeled peptides and as a building block for creating complex molecular architectures. Its reactions with acrylic, methacrylic, and itaconic acids, as well as transformations into derivatives of 2-pyrrolidinone and dihydropyrimidinedione, have been explored, highlighting its chemical versatility and reactivity (Mitskyavichyus & Beresnyavichyus, 1997).
Physical Properties Analysis
The physical properties of 4-Amino-2,2,6,6-tetramethylpiperidine, including its stability and solubility, play a significant role in its application in various scientific fields. The solid-phase synthesis approach demonstrates the compound's stability under different chemical conditions, making it suitable for use in complex chemical reactions (Martin et al., 2001).
Chemical Properties Analysis
The chemical properties of 4-Amino-2,2,6,6-tetramethylpiperidine, such as its reactivity and the ability to participate in a wide range of chemical transformations, underscore its importance in synthetic chemistry. Its use as a paramagnetic monomer and in the synthesis of spin-labeled compounds highlights its utility in creating materials with specific magnetic properties, beneficial for research in material science and biochemistry (Seidemann & Dulog, 1986).
Scientific Research Applications
EPR Spectroscopy Applications
This compound, particularly in its form as 4-Amino-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMP-NH2), is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to investigate polymer systems (Labský, Pilař, & Loevy, 1980).
Synthesis of Isocyanates and Carbodiimides
It is utilized in the synthesis of various compounds such as isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl and di(2,2,6,6-tetramethyl-1-oxylpiperidin-4-yl) compounds, demonstrating its utility in chemical synthesis (Sen', Kapustina, & Golubev, 1983).
Studying Stable Free Radicals
As a hindered N-chloroamine, 4-Amino-2,2,6,6-tetramethylpiperidine is used in research focused on stable free radicals (Toda, Mori, Horiuchi, & Murayama, 1972).
Oxidative Stress Research
The compound's derivatives, like 3,4-diamino-2,2,6,6-tetramethylpiperidine-1-oxyl, are studied for their effects on oxidative stress on proteins (Sen', 1989).
Applications as an Oxidant
Derivatives like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate serve as metal-free, nontoxic, and environmentally friendly oxidants in various applications including alcohol oxidation (Mercadante et al., 2013).
Investigation of Ionic Liquids
Spin probes derived from 4-amino-2,2,6,6-tetramethylpiperidine-1-yloxyl are valuable for studying ionic liquids (Strehmel, Rexhausen, & Strauch, 2012).
Antimetastatic Activity in Biomedical Research
The synthesized cis-[4-amino-2,2,6,6-tetramethylpiperidine-N,N′]dichloro-palladium(ii) complex has shown strong antimetastatic activity against experimental B16 melanoma, indicating potential in cancer research (Fedorov et al., 2013).
Spin Labeling Applications
N-carboxyanhydride derivatives of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl are suitable for spin labeling, expanding its use in various chemical and biochemical applications (Seidemann & Dulog, 1986).
Biomedical Studies and MRI Applications
The antioxidant potential of synthesized compounds from 4-amino-2,2,6,6-tetramethylpiperidine derivatives shows promise for application in biomedical studies and magnetic-resonance imaging (MRI) (Yushkova et al., 2013).
Free Radical Sensing
In the context of free radical sensing, CdSe quantum dots with added 4-amino-TEMPO derivatives can be used as sensors, where fluorescence restoration occurs upon trapping radicals to form alkoxyamines (Maurel et al., 2006).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVFPPFZRRKJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044388 | |
Record name | 2,2,6,6-Tetramethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 4-Piperidinamine, 2,2,6,6-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-Amino-2,2,6,6-tetramethylpiperidine | |
CAS RN |
36768-62-4 | |
Record name | 4-Amino-2,2,6,6-tetramethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36768-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Amino-2,2,6,6-tetramethylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036768624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 36768-62-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Piperidinamine, 2,2,6,6-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,6,6-Tetramethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-tetramethyl-4-piperidylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.345 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-2,2,6,6-TETRAMETHYLPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETF220Q65R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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